
(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, also referred to as 5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-ylacetic acid (5-Br-DDPAA), is a brominated pyrimidine derivative that has been widely studied in the scientific community due to its potential applications in medicine and laboratory experiments. 5-Br-DDPAA has been shown to possess a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Enantiomers : Xiong Jing (2011) reported the synthesis of enantiomers of a related compound, using 5-flurouracil-1-yl acetic acid and L-and D-alanine methyl ester, achieving yields of 82% and 80% respectively. These enantiomers were characterized by NMR, IR, MS, and specific rotation measurements (Xiong Jing, 2011).
- IR Spectra Analysis : Wang Wei (2009) synthesized a novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid. This compound was characterized by IR spectra and elemental analyses, confirming its "5-Fluorouracil short peptide" structure (Wang Wei, 2009).
Antitumor Activities
- In Vitro Antitumor Activities : Xiong Jing (2011) also explored the antitumor activities of related compounds, finding that they exhibit selective anti-tumor activities. The R-configuration of these compounds was suggested to contribute to this activity (Xiong Jing, 2011).
Synthesis of Derivatives
- Synthesis of Novel Derivatives : Shi Deqing (2004) synthesized eight novel glucoside-containing 5-fluorouracil derivatives using bromoacetylcarbohydrate with (5-fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid (Shi Deqing, 2004).
- Synthesis of Uracil Derivatives : Yao et al. (2013) synthesized two uracil derivatives, characterizing them using X-ray diffraction, DSC–TGA techniques, and UV spectra. These compounds showed electrostatic binding with DNA (Ting Yao et al., 2013).
Enzyme Selectivity
- Selective Inhibition of Human Enzymes : Ruiz et al. (2015) identified two lead compounds based on the 3-benzyluracil-1-acetic acid scaffold, showing selective inhibition of human enzymes aldose reductase and AKR1B10, which are involved in diabetes, inflammatory disorders, and cancer (F. Ruiz et al., 2015).
Synthesis Methodologies
- Microwave-And Ultrasound-Assisted Synthesis : Lahsasni (2013) employed microwave and ultrasound methodologies to prepare acyclonucleobases, achieving high yields and pure products. This method demonstrated regioselective N-1 products using 4-dimethylaminopyridine (S. Lahsasni, 2013).
Structural Studies
- Crystallographic Studies : Liu et al. (2014) conducted structural studies on three uracil derivatives using X-ray crystallography, FT-IR, and NMR spectroscopy. These studies revealed the supramolecular architectures involving N–H···O hydrogen bonds (Wuqiang Liu et al., 2014).
Propriétés
IUPAC Name |
2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBZFSPZLGPFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361030 |
Source


|
| Record name | (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |
CAS RN |
31385-63-4 |
Source


|
| Record name | (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



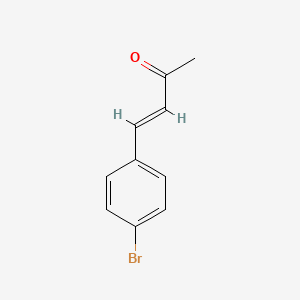
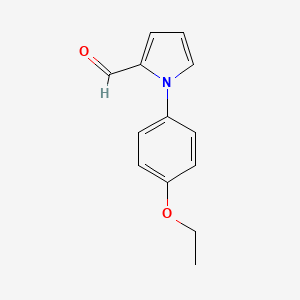
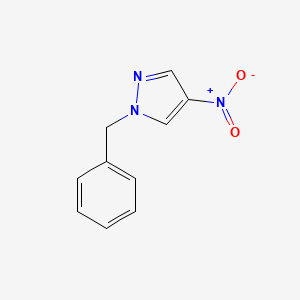
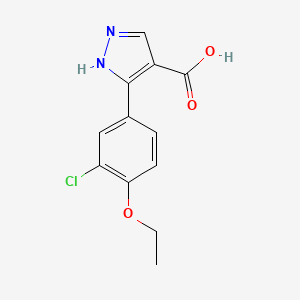
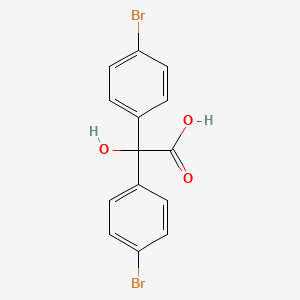

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)


![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

